![molecular formula C16H27N3O5S B2665673 N1-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide CAS No. 1327253-81-5](/img/structure/B2665673.png)
N1-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C16H27N3O5S and its molecular weight is 373.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
Compounds with a piperidine moiety, similar in structure to the chemical , have been synthesized and investigated for their potential anticancer properties. A study by Madácsi et al. (2013) highlighted the synthesis of a piperidine ring-fused aromatic sulfonamide library, which induced oxidative stress and glutathione depletion in various cancer cell lines. This library includes compounds that exerted cytotoxic effects at micromolar concentrations, demonstrating potential as oxidative stress-inducing anticancer agents (Madácsi et al., 2013).
Cyclin-Dependent Kinase Inhibitors
Griffin et al. (2006) explored the oxidation of beta-piperidinoethylsulfides, leading to compounds that inhibit cyclin-dependent kinase CDK2. This process showcases the utility of piperidine derivatives in developing kinase inhibitors, a crucial target in cancer therapy (Griffin et al., 2006).
Neurological Disorder Treatment
Canale et al. (2016) identified N-alkylated arylsulfonamide derivatives of (aryloxy)ethyl piperidines as potential treatments for CNS disorders. These compounds displayed potent and selective antagonism at the 5-HT7 receptor, indicating their promise for treating conditions like depression and cognitive impairments (Canale et al., 2016).
Drug Metabolism Studies
Understanding the metabolic pathways of compounds with complex structures such as "N1-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide" is crucial for drug development. Hvenegaard et al. (2012) investigated the oxidative metabolism of Lu AA21004, a compound with a piperazine moiety, highlighting the role of cytochrome P450 enzymes in its metabolic transformations. This study underscores the importance of metabolic studies in the development of new pharmaceuticals (Hvenegaard et al., 2012).
Development of Safe Electrolytes
Xiang et al. (2013) explored the creation of novel binary electrolytes based on ionic liquid and sulfone for lithium-ion batteries, demonstrating the versatility of sulfone derivatives in applications beyond pharmaceuticals. This research points to the potential of using such compounds in the development of high-performance and safe battery electrolytes (Xiang et al., 2013).
Eigenschaften
IUPAC Name |
N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-N'-(oxolan-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O5S/c20-15(16(21)18-11-13-2-1-9-24-13)17-10-12-5-7-19(8-6-12)25(22,23)14-3-4-14/h12-14H,1-11H2,(H,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDGPJCFLNLRIMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C(=O)NCC2CCN(CC2)S(=O)(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.